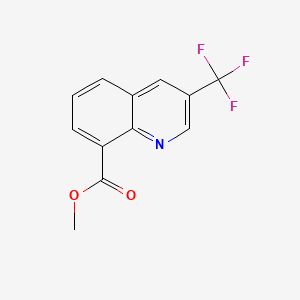
Methyl 3-(trifluoromethyl)quinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(trifluoromethyl)quinoline-8-carboxylate is an organic compound with the molecular formula C12H8F3NO2 and a molecular weight of 255.19 g/mol This compound is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group at the 3-position and a carboxylate ester group at the 8-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(trifluoromethyl)quinoline-8-carboxylate typically involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds under mild conditions . This metal-free process achieves a C-C bond cleavage of 1,3-dicarbonyl compounds for use as a C1 synthon.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: Methyl 3-(trifluoromethyl)quinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
科学研究应用
Methyl 3-(trifluoromethyl)quinoline-8-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and agrochemicals.
作用机制
The mechanism of action of methyl 3-(trifluoromethyl)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design. The quinoline ring can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
相似化合物的比较
Quinoline-8-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl quinoline-8-carboxylate: Similar structure but without the trifluoromethyl group, affecting its biological activity.
Trifluoromethylquinoline: Contains the trifluoromethyl group but lacks the carboxylate ester group.
Uniqueness: Methyl 3-(trifluoromethyl)quinoline-8-carboxylate is unique due to the presence of both the trifluoromethyl and carboxylate ester groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C12H8F3NO2 |
|---|---|
分子量 |
255.19 g/mol |
IUPAC 名称 |
methyl 3-(trifluoromethyl)quinoline-8-carboxylate |
InChI |
InChI=1S/C12H8F3NO2/c1-18-11(17)9-4-2-3-7-5-8(12(13,14)15)6-16-10(7)9/h2-6H,1H3 |
InChI 键 |
IAEOPFSZAMDKFK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=CC(=CN=C21)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


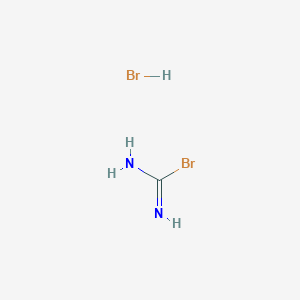
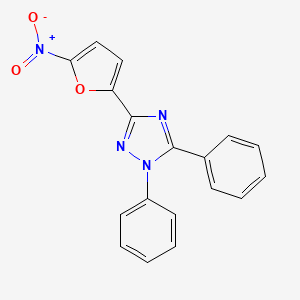
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![Acetic acid;benzo[a]anthracene-3,4-diol](/img/structure/B12521171.png)

![4-[(N-Acetylalanyl)amino]benzoic acid](/img/structure/B12521177.png)
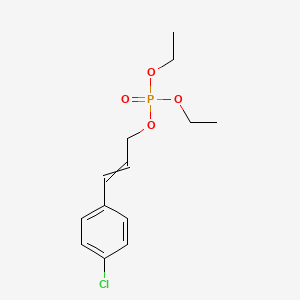
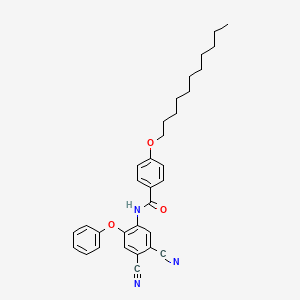
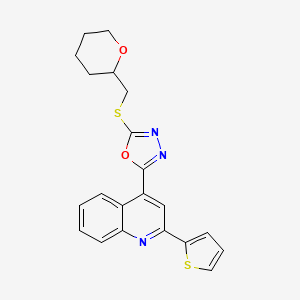

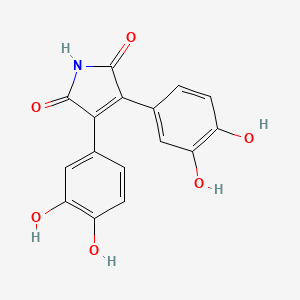
![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)

